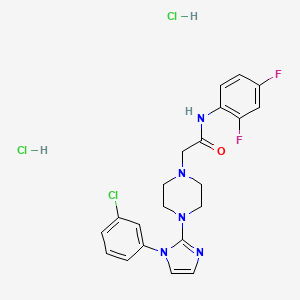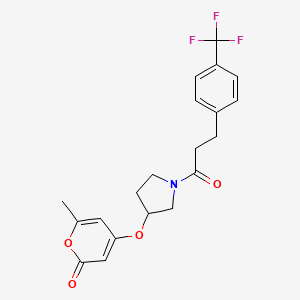
6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an intriguing organic compound that has drawn attention in various fields due to its distinctive structure and diverse applications. With a complex arrangement of pyrrolidinyl and pyranyl moieties, it presents multiple functional groups, making it a valuable target for synthetic and analytical chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves a multi-step process:
Formation of the Pyrrolidin-3-yl Oxy Intermediate: : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under appropriate conditions to form the intermediate.
Attachment of the Propanoyl Group: : The intermediate reacts with propionyl chloride in the presence of a base to form the propanoyl derivative.
Cyclization to Form the Pyranyl Ring: : Finally, the pyranone moiety is introduced through a cyclization reaction involving the propanoyl pyrrolidinyl intermediate and methyl acetoacetate under acidic conditions.
Industrial Production Methods
Industrial-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This involves using more efficient catalysts, scaling up the reaction apparatus, and employing automated processes to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group or the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: : The pyranone and propanoyl groups can be reduced under suitable conditions, producing alcohols or amines as major products.
Substitution: : The trifluoromethyl phenyl ring is susceptible to electrophilic aromatic substitution, while the pyrrolidinyl group can undergo nucleophilic substitution.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the functional group being targeted but generally involve strong acids, bases, or electrophiles.
Major Products Formed
The major products are varied, including hydroxyl derivatives, reduced amines, and substituted aromatic compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has broad applications across several scientific domains:
Chemistry: : Its complex structure makes it a suitable model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It serves as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine: : There is potential for therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
Molecular Targets and Pathways Involved
The compound's mechanism of action largely depends on its application:
In biological systems: , it might act by inhibiting or activating specific enzymes or receptors, modulating biochemical pathways.
In chemical reactions: , it acts as a reagent or intermediate, facilitating various transformations due to its reactive functional groups.
Vergleich Mit ähnlichen Verbindungen
Highlighting Its Uniqueness
Compared to other pyrrolidinyl and pyranyl derivatives, this compound is unique due to the presence of the trifluoromethyl phenyl group, which significantly influences its reactivity and biological activity.
List of Similar Compounds
6-Methyl-4-((1-(3-(4-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Each of these similar compounds has slight variations in their phenyl groups, leading to differences in their reactivity and applications.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4/c1-13-10-17(11-19(26)27-13)28-16-8-9-24(12-16)18(25)7-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-6,10-11,16H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJONMFCOQPXQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
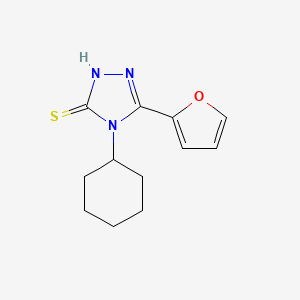
![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
![2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2386106.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
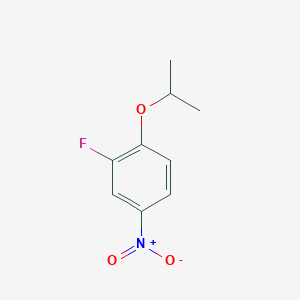
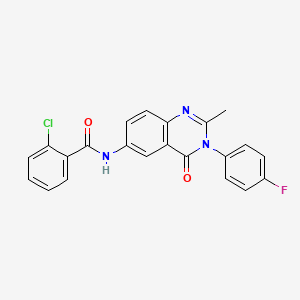
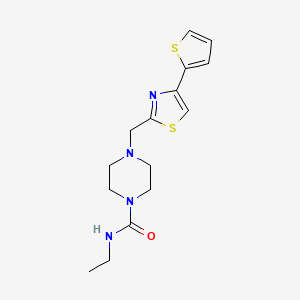
![5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one](/img/structure/B2386114.png)
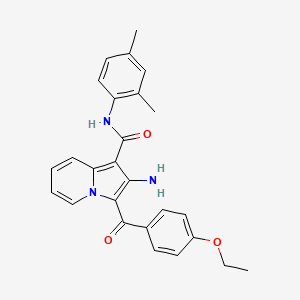
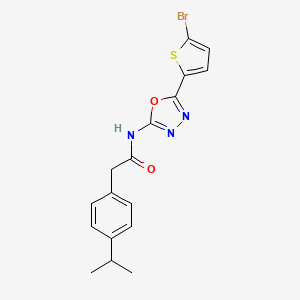
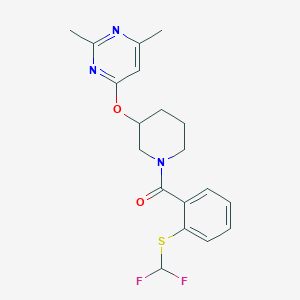
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)
![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)
